Dibutyltin-bis-ethylhexylmaleate
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Overview
Description
Dibutyltin-bis-ethylhexylmaleate is an organotin compound belonging to the dialkyl family of organotins. It is primarily used as a Lewis Acid-based homogeneous catalyst in various chemical reactions, particularly in silicone and polyurethane applications . This compound is characterized by its moderate reactivity compared to other dibutyltin-based products .
Preparation Methods
The synthesis of Dibutyltin-bis-ethylhexylmaleate typically involves the reaction of dibutyltin oxide with ethylhexylmaleate under controlled conditions. The reaction is carried out in an organic solvent, often under reflux, to ensure complete conversion. Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Dibutyltin-bis-ethylhexylmaleate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: It participates in substitution reactions where the ethylhexylmaleate ligands can be replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Dibutyltin-bis-ethylhexylmaleate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Dibutyltin-bis-ethylhexylmaleate exerts its effects involves its role as a Lewis Acid. It facilitates various chemical reactions by accepting electron pairs from other molecules, thereby lowering the activation energy required for the reaction. This compound primarily targets the functional groups in the reactants, promoting polymerization and crosslinking reactions .
Comparison with Similar Compounds
Dibutyltin-bis-ethylhexylmaleate is unique due to its specific ligand structure, which provides moderate reactivity compared to other dibutyltin compounds. Similar compounds include:
Dibutyltin Dilaurate: Known for its higher reactivity and used in similar applications.
Dibutyltin Dineodecanoate: Another dibutyltin compound with different ligand structures and reactivity profiles.
Dibutyltin Diacetate: Used in applications requiring faster reaction rates. The uniqueness of this compound lies in its balanced reactivity, making it suitable for applications requiring moderate reaction rates and gradual curing.
Properties
Molecular Formula |
C32H56O8Sn |
---|---|
Molecular Weight |
687.5 g/mol |
IUPAC Name |
4-O-[dibutyl-[(E)-4-(2-ethylhexoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(2-ethylhexyl) (E)-but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C4H9.Sn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;2*1-3-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*8-7+;;; |
InChI Key |
NBZNVCBJBGDRJI-FTHVFMQUSA-L |
Isomeric SMILES |
CCCCC(COC(=O)/C=C/C(=O)O[Sn](OC(=O)/C=C/C(=O)OCC(CCCC)CC)(CCCC)CCCC)CC |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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